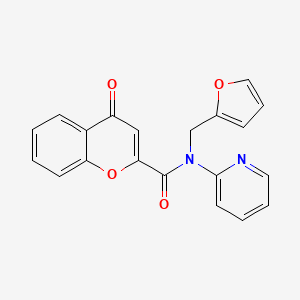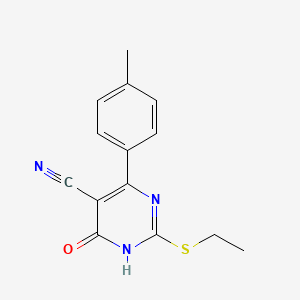![molecular formula C18H19BrN2O4S B11356323 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide](/img/structure/B11356323.png)
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated dibenzo-thiazine core, which is further functionalized with an acetamide group and a methoxy-propanyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the dibenzo-thiazine core.
Oxidation: Conversion of the thiazine sulfur to its dioxide form.
Acetamide Formation: Attachment of the acetamide group to the dibenzo-thiazine core.
Methoxy-Propanyl Substitution: Introduction of the methoxy-propanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur dioxide group.
Reduction: Reduction of the bromine atom or the sulfur dioxide group.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide involves its interaction with specific molecular targets and pathways. The brominated dibenzo-thiazine core may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetic acid: Similar core structure but with an acetic acid group instead of the acetamide and methoxy-propanyl substituents.
9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: Lacks the methoxy-propanyl group.
Uniqueness
The presence of the methoxy-propanyl group in 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(1-methoxy-2-propanyl)acetamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity.
Properties
Molecular Formula |
C18H19BrN2O4S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C18H19BrN2O4S/c1-12(11-25-2)20-18(22)10-21-16-8-7-13(19)9-15(16)14-5-3-4-6-17(14)26(21,23)24/h3-9,12H,10-11H2,1-2H3,(H,20,22) |
InChI Key |
TUXYJXZIMIBZCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-methyl-2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11356263.png)
![2-(4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11356269.png)
![Methyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]benzoate](/img/structure/B11356271.png)
![N-(5-chloro-2-methylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11356279.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11356283.png)

![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11356289.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11356310.png)

![5-(4-ethoxyphenyl)-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11356315.png)
![5-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11356320.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-propoxybenzamide](/img/structure/B11356321.png)

